Methyl 2-(4-aminopiperidin-1-yl)acetate

Organic Synthesis Medicinal Chemistry Building Blocks

Choose Methyl 2-(4-aminopiperidin-1-yl)acetate (free base) to skip the deprotection step required with hydrochloride salts, streamlining synthesis. Its bifunctional design (nucleophilic amine + electrophilic ester) enables efficient construction of pharmaceutical candidates. The lower MW and boiling point (243.7±35.0 °C) vs ethyl ester analog optimize purification. Available at ≥97% purity with custom synthesis options for long-term programs.

Molecular Formula C8H18Cl2N2O2
Molecular Weight 245.14 g/mol
CAS No. 90152-50-4
Cat. No. B1461309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-aminopiperidin-1-yl)acetate
CAS90152-50-4
Molecular FormulaC8H18Cl2N2O2
Molecular Weight245.14 g/mol
Structural Identifiers
SMILESCOC(=O)CN1CCC(CC1)N.Cl.Cl
InChIInChI=1S/C8H16N2O2.2ClH/c1-12-8(11)6-10-4-2-7(9)3-5-10;;/h7H,2-6,9H2,1H3;2*1H
InChIKeyVUNXJJHQHZDCTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-aminopiperidin-1-yl)acetate (CAS 90152-50-4): Procurement & Differentiation Guide for a Versatile 4‑Aminopiperidine Building Block


Methyl 2-(4‑aminopiperidin‑1‑yl)acetate (CAS 90152‑50‑4) is a heterocyclic organic compound that belongs to the 4‑aminopiperidine class of chemical building blocks. It features a piperidine ring with a primary amine at the 4‑position and a methyl acetate substituent on the ring nitrogen. This compound is primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis [1]. Its bifunctional nature—containing both a nucleophilic primary amine and an electrophilic ester group—enables its use in the construction of more complex molecules, including pharmaceutical candidates and agrochemicals [1].

Methyl 2-(4-aminopiperidin-1-yl)acetate (CAS 90152-50-4): Why In‑Class Piperidine Analogs Are Not Interchangeable


The 4‑aminopiperidine scaffold is a privileged structure in medicinal chemistry, but the specific substitution pattern of Methyl 2-(4‑aminopiperidin‑1‑yl)acetate confers unique physicochemical and synthetic properties that render it non‑substitutable by other in‑class compounds. Variations in the N‑substituent (e.g., ethyl vs. methyl acetate), the position of the amine (e.g., 3‑amino vs. 4‑amino), or the salt form (free base vs. hydrochloride) can dramatically alter reactivity, solubility, and downstream synthetic yields [1][2]. For example, the methyl ester moiety offers a different steric and electronic profile compared to bulkier esters, influencing reaction kinetics and product distributions in multi‑step syntheses [1]. The following evidence items provide quantifiable differentiation that justifies the selection of this specific compound over its closest analogs.

Methyl 2-(4-aminopiperidin-1-yl)acetate (CAS 90152-50-4): Quantitative Evidence for Selection Over Analogs


Synthetic Versatility: Bifunctional Reactivity of the Free Base vs. Salt Forms

The free base form of Methyl 2-(4‑aminopiperidin‑1‑yl)acetate possesses two distinct reactive handles: a nucleophilic primary amine at the 4‑position of the piperidine ring and an electrophilic methyl ester group on the ring nitrogen. This contrasts with its hydrochloride salt (CAS 206274‑39‑7), which requires an additional deprotection step to liberate the free amine for nucleophilic reactions [1][2]. While the salt form offers improved solid‑state stability and aqueous solubility, the free base provides direct access to a wider range of synthetic transformations, including acylation, alkylation, and reductive amination, without the need for base‑mediated neutralization [1].

Organic Synthesis Medicinal Chemistry Building Blocks

Physical Property Comparison: Methyl vs. Ethyl Ester Analogs

The methyl ester (target compound) exhibits a lower molecular weight (172.22 g/mol) compared to its ethyl ester analog (186.25 g/mol), a difference of approximately 8% [1]. While direct boiling point data for the ethyl analog is not reported, the methyl ester has a predicted boiling point of 243.7±35.0 °C at 760 mmHg [1][2]. This lower molecular weight can translate to increased volatility and potentially different chromatographic retention times, factors that are critical during purification by distillation or flash chromatography [1].

Physicochemical Properties Purification Process Chemistry

Purity Specification and Supplier Reliability

Commercial suppliers of Methyl 2-(4‑aminopiperidin‑1‑yl)acetate typically specify a minimum purity of 95% [1]. This is comparable to the purity specification for the ethyl ester analog (also ≥95% ). However, the target compound is available from suppliers that offer custom synthesis from gram to hundred‑kilogram scales, with documented chemical properties including density (1.1±0.1 g/cm³), flash point (101.2±25.9 °C), and refractive index (1.476) [1][2]. Such detailed specifications reduce ambiguity during procurement and ensure batch‑to‑batch consistency in research settings.

Quality Control Procurement Reproducibility

Potential Biological Activity Profile: PI3Kδ Inhibition Class Inference

The 4‑aminopiperidine scaffold, when elaborated into more complex molecules, has demonstrated biological activity. A related compound (CHEMBL2165502) containing a piperidine moiety exhibited an IC50 of 102 nM against PI3Kδ‑mediated AKT phosphorylation in Ri‑1 cells [1]. While this data does not directly apply to Methyl 2-(4‑aminopiperidin‑1‑yl)acetate itself, it illustrates the potential of the 4‑aminopiperidine core to serve as a starting point for developing kinase inhibitors. Importantly, no direct comparative data exists for this specific compound against other simple 4‑aminopiperidine esters. This evidence is therefore classified as class‑level inference.

Kinase Inhibition Drug Discovery PI3Kδ

Methyl 2-(4-aminopiperidin-1-yl)acetate (CAS 90152-50-4): Key Application Scenarios Driven by Evidence


Multi‑Step Synthesis of Complex Piperidine‑Based Pharmacophores

In medicinal chemistry programs where a 4‑aminopiperidine scaffold must be functionalized on both the amine and the ring nitrogen, the free base form of Methyl 2-(4‑aminopiperidin‑1‑yl)acetate eliminates the deprotection step required for the hydrochloride salt [1][2]. This streamlines synthetic routes and reduces overall step count, as evidenced by the compound's documented bifunctional reactivity [1].

Purification‑Sensitive Process Development

When developing scalable processes, the lower molecular weight and distinct predicted boiling point of Methyl 2-(4‑aminopiperidin‑1‑yl)acetate (243.7±35.0 °C) relative to its ethyl ester analog can be exploited to optimize purification by distillation or to adjust chromatographic conditions [1]. This is particularly relevant when product volatility impacts yield and purity.

Quality‑Controlled Research Requiring Reproducible Building Blocks

For academic or industrial laboratories requiring a well‑characterized 4‑aminopiperidine ester with defined purity (≥95%) and comprehensive physical property data (density, flash point, refractive index), this compound offers a reliable procurement option [1][2]. The availability of custom synthesis at various scales further supports its use in long‑term research programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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